AP-III-a4 hydrochloride, also known as ENOblock, is a novel small molecule that acts as a non-substrate analogue inhibitor of the enzyme enolase. Enolase plays a crucial role in the glycolytic pathway, which is essential for energy production in cells. The compound has demonstrated significant potential in scientific research, particularly in cancer and metabolic studies, due to its ability to inhibit enolase activity with an IC50 value of 0.576 µM .
The synthesis of AP-III-a4 hydrochloride involves several steps starting from precursor molecules. Although specific details are proprietary, general methods include:
The industrial production of AP-III-a4 hydrochloride would require scaling up laboratory methods while optimizing reaction conditions for yield and purity. Adherence to Good Manufacturing Practices (GMP) is essential to meet regulatory standards for research chemicals.
The molecular formula of AP-III-a4 hydrochloride is , with a molecular weight of approximately 631.18 g/mol. The compound appears as a white to off-white solid and is soluble in solvents like dimethyl sulfoxide, ethanol, and water at concentrations of 20 mg/ml .
The structural representation can be summarized with the following identifiers:
AP-III-a4 hydrochloride primarily engages in binding interactions with enolase rather than undergoing typical organic reactions such as oxidation or reduction. This binding inhibits the enzymatic activity of enolase, disrupting glycolysis in cancer cells .
In biological assays, AP-III-a4 is typically used at micromolar concentrations, often combined with buffers like phosphate-buffered saline (PBS) and solvents such as dimethyl sulfoxide for solubility . The compound does not produce major chemical products but instead leads to biological effects through its inhibition mechanism.
AP-III-a4 hydrochloride exerts its effects by directly binding to the enzyme enolase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cancer cells, which is critical for their survival and proliferation. Furthermore, it downregulates proteins associated with cell survival, such as AKT and Bcl-xL .
AP-III-a4 hydrochloride has a high purity level (≥95%) and demonstrates significant biological activity at low concentrations. Its interaction with enolase highlights its role as a biochemical tool for studying metabolic processes .
The primary applications of AP-III-a4 hydrochloride include:
AP-III-a4 hydrochloride emerged from a specialized high-throughput screening campaign designed to identify cytotoxic agents effective under hypoxic conditions—a common feature of solid tumors that induces therapeutic resistance. Researchers utilized cancer cell assays to detect compounds selectively active in low-oxygen environments, leading to the isolation of this triazine-derivative molecule [4] [7]. Subsequent target identification through affinity chromatography and mass spectrometry revealed its specific binding to enolase, a glycolytic enzyme converting 2-phosphoglycerate to phosphoenolpyruvate. This binding was competitively inhibited by free AP-III-a4, confirming enolase as the primary target [4] [10].
The compound’s chemical structure features a fluorophenyl-acetamide-triazine core linked to a polyether chain terminating in a primary amine, later stabilized as a hydrochloride salt to enhance solubility [5] [10]. In vitro enzymatic assays established its potent inhibitory activity against human enolase, with a half-maximal inhibitory concentration (IC₅₀) of 0.576 µM [1] [7] [10]. This potency significantly exceeded traditional enolase inhibitors like sodium fluoride, which exhibit weaker and less specific activity.
Table 1: Key Biochemical Characteristics of AP-III-a4 Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 631.18 g/mol (hydrochloride salt) | Mass spectrometry |
IC₅₀ (enolase inhibition) | 0.576 µM | Spectrophotometric assay |
Solubility in DMSO | ≥53 mg/mL | Kinetic solubility assay |
Primary Target | α-enolase (ENO1) | Affinity chromatography/MS |
In cellular models, AP-III-a4 hydrochloride demonstrated dose-dependent cytotoxicity against human colon carcinoma (HCT116) cells, with enhanced efficacy under hypoxia. At 10 µM, it reduced cell viability by over 70% within 24 hours while simultaneously inhibiting invasion and migration at concentrations as low as 0.625 µM [1] [4] [10]. Zebrafish xenograft studies further confirmed its in vivo bioactivity, where treatment reduced tumor dissemination and altered gluconeogenesis regulators [4] [7].
Enolase occupies a pivotal position in cellular metabolism, serving as both a glycolytic catalyst and a multifunctional "moonlighting" protein. In glycolysis, it regulates the penultimate step, directly influencing adenosine triphosphate (ATP) generation and upstream glycolytic flux [6] [10]. Beyond energy metabolism, enolase localizes to diverse subcellular compartments—including the nucleus, cytoplasm, and plasma membrane—where it participates in processes such as hypoxic stress adaptation, plasminogen activation, and gene regulation [6] [9]. This functional versatility makes it an attractive target for diseases characterized by metabolic dysregulation.
In oncology, the rationale for enolase inhibition stems from the Warburg effect, wherein cancer cells preferentially utilize glycolysis even under normoxia. Enolase isoforms (ENO1, ENO2, ENO3) are frequently overexpressed in malignancies like glioblastoma, head and neck squamous cell carcinoma, and small-cell lung cancer [6] [9]. Elevated enolase activity fuels biosynthetic pathways, providing intermediates for nucleotide, amino acid, and lipid synthesis essential for rapid proliferation. Furthermore, enolase directly influences oncogenic signaling:
Table 2: Enolase Isoform Expression and Pathological Associations
Isoform | Primary Tissue Distribution | Associated Cancers | Non-Glycolytic Functions |
---|---|---|---|
ENO1 (α) | Ubiquitous | Glioma, pancreatic, lung | Plasminogen receptor, DNA binding |
ENO2 (γ) | Neuronal/neuroendocrine | Neuroblastoma, small-cell lung cancer | Neurotrophic factor, membrane signaling |
ENO3 (β) | Muscle | Rhabdomyosarcoma, leukemia | Myocyte differentiation |
In metabolic disorders, enolase modulates glucose homeostasis. AP-III-a4 hydrochloride induces glucose uptake in hepatocyte (Huh7) and kidney (HEK) cell lines while suppressing phosphoenolpyruvate carboxykinase expression—a rate-limiting enzyme in gluconeogenesis [4] [8]. This dual action positions enolase inhibitors as potential agents for redirecting hepatic glucose output in diabetes mellitus.
Traditional enolase inhibitors are predominantly substrate analogues that compete with 2-phosphoglycerate for the active site. Examples include phosphonoacetohydroxamate and the natural product SF2312, which mimic the transition state or reaction intermediates [3]. While effective in vitro, these compounds often suffer from poor cellular permeability, off-target effects, or rapid metabolic inactivation, limiting their translational utility.
AP-III-a4 hydrochloride belongs to an emerging class of nonsubstrate analogue inhibitors characterized by allosteric or non-competitive mechanisms. Its triazine core binds outside the catalytic center, inducing conformational changes that suppress enzymatic activity without competing with endogenous substrates [1] [7] [10]. This confers several advantages:
Table 3: Comparison of Enolase Inhibitor Classes
Property | Substrate Analogues | Nonsubstrate Analogues (AP-III-a4 hydrochloride) |
---|---|---|
Representative Agents | SF2312, Phosphonoacetohydroxamate | AP-III-a4 (ENOblock) |
Binding Site | Catalytic active site | Allosteric/non-catalytic site |
Inhibition Mechanism | Competitive | Non-competitive |
Cellular Penetrance | Low (highly polar) | Moderate (enhanced by polyether chain) |
IC₅₀ Range | 1–100 µM | 0.576 µM |
Recent innovations like POMHEX (a pro-drug of the phosphonate inhibitor HEX) demonstrate isoform selectivity but require esterification for cellular entry [3]. In contrast, AP-III-a4 hydrochloride achieves cell permeability through its inherent chemical design, facilitating intracellular accumulation without metabolic activation. Its status as the first clinically applicable nonsubstrate enolase inhibitor underscores its value in dissecting enolase-dependent pathways and validating targeted therapeutic paradigms [7] [10].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2